molecular formula C13H11NS B14187085 N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline CAS No. 918866-66-7

N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline

Cat. No.: B14187085
CAS No.: 918866-66-7
M. Wt: 213.30 g/mol
InChI Key: JBFLAMVLMXMVLW-UHFFFAOYSA-N
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Description

N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is an organic compound that features a thiophene ring, a propynyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline typically involves the coupling of thiophene derivatives with aniline derivatives. One common method is the microwave-assisted coupling-isomerization reaction, which provides a practical entry to thienyl-substituted compounds . The reaction conditions often involve the use of catalytic amounts of transition metals and specific solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, transition metal catalysts, and specific solvents that facilitate the desired transformations. The conditions often involve controlled temperatures and light exposure to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides under mild conditions .

Scientific Research Applications

N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological targets, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is unique due to its specific combination of a thiophene ring, a propynyl group, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918866-66-7

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

N-(3-thiophen-2-ylprop-2-ynyl)aniline

InChI

InChI=1S/C13H11NS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,10H2

InChI Key

JBFLAMVLMXMVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC#CC2=CC=CS2

Origin of Product

United States

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